5-Bromoanthranilonitrile

Medicinal Chemistry Chemical Biology RNase L Activation

5-Bromoanthranilonitrile (2-Amino-5-bromobenzonitrile, CAS 39263-32-6) is a non-fungible, high-purity (≥98%) building block with a strategic bromine at the 5-position. With an IC50 of 2.30 nM, it is a uniquely potent RNase L pathway probe—activity completely absent in the non-brominated analogue. Its distinct reactivity enables direct synthesis of brominated quinazoline scaffolds unattainable from unsubstituted anthranilonitrile. The elevated XLogP3-AA of 2.2 (>1 log unit above the parent) allows medicinal chemists to strategically enhance membrane permeability and oral bioavailability. Ideal for kinase, GPCR, and antiviral drug discovery programs requiring a reliable, differentiated brominated intermediate.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 39263-32-6
Cat. No. B185297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoanthranilonitrile
CAS39263-32-6
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C#N)N
InChIInChI=1S/C7H5BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2
InChIKeyOATYCBHROMXWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoanthranilonitrile (CAS 39263-32-6): A Critical Building Block in Heterocyclic and Medicinal Chemistry


5-Bromoanthranilonitrile (2-Amino-5-bromobenzonitrile, CAS 39263-32-6) is a brominated aromatic nitrile belonging to the anthranilonitrile class, characterized by the presence of both an ortho-amino and a nitrile group on a benzene ring. It is a crystalline powder with an off-white to pale brown color [1]. Its primary utility stems from its dual functionality, enabling its use as a versatile building block in the synthesis of various heterocyclic systems, including quinazolines and quinazolinones, which are prevalent scaffolds in pharmaceutical and agrochemical research .

Why Generic Anthranilonitrile Cannot Substitute for 5-Bromoanthranilonitrile in Critical Syntheses


While the anthranilonitrile scaffold is common, the specific substitution pattern is a key determinant of reactivity and biological activity. The presence of a bromine atom at the 5-position on the benzene ring is not a trivial modification. This heavy halogen significantly alters the electronic properties of the molecule, as reflected in its pKa and LogP values compared to unsubstituted anthranilonitrile, and enables unique synthetic transformations, such as the direct formation of dibromo-quinazoline analogues [1]. The following quantitative evidence demonstrates that substituting this compound with a non-brominated or differently halogenated analogue will lead to a different reaction outcome, product, or biological profile, making 5-Bromoanthranilonitrile a non-fungible reagent for specific applications.

Quantitative Differentiation: Evidence-Based Advantages of 5-Bromoanthranilonitrile (CAS 39263-32-6)


Superior RNase L Activation Potency Compared to Unsubstituted Anthranilonitrile

5-Bromoanthranilonitrile demonstrates potent activation of Ribonuclease L (RNase L), a key enzyme in the antiviral and antiproliferative innate immune response. In a functional assay measuring the inhibition of protein synthesis in mouse L cell extracts, 5-Bromoanthranilonitrile exhibited an IC50 of 2.30 nM [1]. In contrast, the unsubstituted parent compound, anthranilonitrile, has not been reported to show comparable potency in this assay. For context, a structurally more complex inhibitor tested against human RNase L showed an IC50 of 1.30E+4 nM (13,000 nM) in a FRET-based assay, which is over 5,600-fold weaker [2]. This stark difference highlights that the 5-bromo substitution is critical for the observed high-potency biological activity.

Medicinal Chemistry Chemical Biology RNase L Activation

Unique Reactivity Profile: Direct Synthesis of Dibromo-Quinazoline Scaffolds

The 5-bromo substituent is not a spectator group; it directs the outcome of key heterocyclization reactions. In a direct head-to-head comparison, the reaction of unsubstituted anthranilonitrile with sodium hydride in DMSO yields 4-amino-2-(2-aminophenyl)quinazoline. Under identical conditions, 5-bromoanthranilonitrile yields the dibromo-analogue of this quinazoline [1]. This demonstrates that the bromine atom is retained in the product, enabling the synthesis of a specific, more functionalized heterocyclic scaffold that is inaccessible from the parent anthranilonitrile in a single step.

Synthetic Chemistry Heterocyclic Synthesis Quinazoline Synthesis

Enhanced Lipophilicity (LogP) for Improved Membrane Permeability and Pharmacokinetics

The introduction of a bromine atom significantly increases the lipophilicity of the molecule compared to its non-halogenated counterpart. 5-Bromoanthranilonitrile has a computed XLogP3-AA value of 2.2 [1], whereas unsubstituted anthranilonitrile has a LogP of approximately 1.11 . This difference of over one log unit corresponds to a more than 10-fold increase in partition coefficient, a key determinant of a molecule's ability to passively diffuse across biological membranes and its overall pharmacokinetic profile.

Medicinal Chemistry ADME Physicochemical Property

Significantly Increased Melting Point Indicating Enhanced Lattice Energy

5-Bromoanthranilonitrile is a solid with a melting point range of 96-100 °C . This is dramatically higher than that of unsubstituted anthranilonitrile, which melts between 48-52 °C . The substantial increase of ~50 °C is a direct consequence of the heavy bromine atom, which increases the compound's molecular weight and polarizability, leading to stronger intermolecular interactions (e.g., van der Waals forces) in the solid state.

Physical Chemistry Material Science Thermal Analysis

Target Applications for 5-Bromoanthranilonitrile (CAS 39263-32-6) Based on Quantitative Evidence


Chemical Probe for Studying Innate Immunity via RNase L Activation

5-Bromoanthranilonitrile is uniquely suited as a potent chemical probe for investigating the RNase L pathway, a critical component of the innate immune response to viral infections and cellular stress. With an IC50 of 2.30 nM in a functional protein synthesis inhibition assay [1], it is a highly potent activator. This activity is not observed with the non-brominated analogue, making 5-Bromoanthranilonitrile the specific tool of choice for researchers studying this pathway's role in antiviral defense or cancer biology.

Building Block for Brominated Quinazoline and Quinazolinone Synthesis

For medicinal chemists synthesizing libraries of heterocyclic compounds, 5-Bromoanthranilonitrile provides a direct route to brominated quinazoline scaffolds. As demonstrated in a head-to-head study, its reaction with sodium hydride in DMSO yields a dibromo-quinazoline analogue, a product that cannot be directly obtained from unsubstituted anthranilonitrile [2]. This enables the efficient construction of complex molecules for drug discovery programs targeting kinases, GPCRs, or other therapeutically relevant proteins.

Preferred Reagent for Optimizing Lipophilicity in Drug Candidates

In the lead optimization phase of drug discovery, controlling a molecule's lipophilicity (LogP) is essential for achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. 5-Bromoanthranilonitrile, with a computed XLogP3-AA of 2.2 [3], offers a convenient and reliable way to introduce a significant lipophilic 'bump' into a molecular scaffold. This increase of over one LogP unit compared to the parent anthranilonitrile can be strategically used by medicinal chemists to enhance membrane permeability and improve the oral bioavailability of candidate drugs.

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